Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate
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Description
Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate, also known as ethyl 2-amino-2-(2-fluorophenyl)acetate, is a chemical compound that has garnered significant attention in the scientific community due to its potential as a versatile starting material for the synthesis of various biologically active compounds. It has a molecular formula of C10H12FNO2 and a molecular weight of 197.21 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate consists of a fluorophenyl group attached to an ethyl acetate group via an amino linkage . The presence of the fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is a liquid at room temperature . It has a molecular weight of 197.21 .Scientific Research Applications
Synthesis Approaches and Characterization
- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized using ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate. Characterization included FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction, revealing crystallization in the orthorhombic space group Pbca (Sapnakumari et al., 2014).
Chemical Interactions and Molecular Structure
- Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were explored for their protein-tyrosine phosphatase 1B inhibitory activity. Docking results indicated potential hydrogen bond interactions between the oxamate group and the catalytic amino acid residues Arg221 and Ser216 (Navarrete-Vázquez et al., 2012).
Application in Synthesis of Medicinal Compounds
- A synthesis method for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was developed from ethyl 2-(4-fluorophenyl)-2-oxoacetate (Wang, 2015).
Intramolecular and Intermolecular Bonding Analysis
- The synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality indicated self-assembled dimers in solid state through O⋯π-hole tetrel bonding interactions. This was analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).
Chemoselective Synthesis and Applications
- The synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester demonstrated a highly chemoselective method, offering moderate to good yields and potential for diverse applications (Pretto et al., 2019).
Supramolecular Assembly Analysis
- The synthesis and characterization of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate revealed a three-dimensional supramolecular network governed by hydrogen bonds and π⋯π stacking interactions, crucial for stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).
properties
IUPAC Name |
ethyl 2-(2-fluoroanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDBPTNQEKPGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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